molecular formula C8H9BrClNO B104371 2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride CAS No. 5467-72-1

2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride

Cat. No. B104371
CAS RN: 5467-72-1
M. Wt: 250.52 g/mol
InChI Key: ROAVTVXTYFSQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride involves various chemical reactions, starting from different precursors. For instance, the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) was achieved by reacting [2-14C]ethan-1-01-2-amine hydrochloride with HBr in a specialized chamber at elevated temperatures, followed by purification through fractional vacuum sublimation, yielding up to 90% of BEA with a purity greater than 95% . Another related compound, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, was synthesized from acetanilide through a series of reactions including Friedel-Crafts acylation, α-bromination, and amination, with the structure confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of related compounds can be complex and is determined using various analytical techniques. For example, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was elucidated using X-ray diffraction analysis, revealing two non-coplanar ring systems of phenol and thiazole and extensive intermolecular hydrogen bonding .

Chemical Reactions Analysis

Chemical reactions involved in the synthesis of these compounds include enantioselective lipase-catalyzed reactions such as alcoholysis, hydrolysis, and acylation, which were used to resolve 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, an intermediate in the synthesis of a new adrenergic agent . The synthesis of conformationally defined aromatic amino acids also involved the Bucherer-Bergs reaction and barium hydroxide hydrolysis, although attempts to synthesize certain isomers led to products from a retro-Diels-Alder reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and the presence of functional groups. For instance, the crystal structure analysis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate provided insights into its crystallographic parameters and intermolecular interactions, which are crucial for understanding its physical properties such as solubility and stability . The purity and yield of synthesized compounds, such as BEA, are also important physical properties that are assessed during the synthesis process .

Scientific Research Applications

  • Metabolism and Analytical Identification :

    • A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, indicating multiple metabolic pathways. This is relevant because 2C-B is structurally related to 2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride (Kanamori et al., 2002).
    • Another research focused on the test purchase, identification, and synthesis of bk-2C-B, an analogue of 2C-B, which suggests relevance in forensic and analytical chemistry (Power et al., 2015).
  • Synthesis and Chemical Analysis :

    • The synthesis of various organic compounds involving 4-bromophenyl derivatives was explored. For example, the synthesis of tertiary amino alcohols as Trihexyphenidyl analogs (Isakhanyan et al., 2008), and N-Acetyl Enamides by Reductive Acetylation of Oximes (Tang et al., 2014).
  • Molecular Dynamics and Computational Chemistry :

    • A study using quantum chemical and molecular dynamics simulation examined the corrosion inhibition performances of various compounds including 2-amino-4-(4-bromophenyl)-thiazole, illustrating its potential application in material science (Kaya et al., 2016).
  • Pharmaceutical Research and Development :

    • The resolution of specific compounds, like 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, for potential use in adrenergic agents, showcases the relevance in pharmaceutical synthesis (Conde et al., 1998).
  • Chemical Interaction Studies :

    • Research on the interaction and docking studies of novel Schiff base ligand derived from 2,6-diaminopyridine and its complexes indicate the relevance of such compounds in biochemistry and molecular biology (Kurt et al., 2020).

Future Directions

The future directions of research on this compound could involve further exploration of its potential psychoactive effects, as well as its synthesis methods and properties .

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAVTVXTYFSQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C[NH3+])Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride

CAS RN

5467-72-1
Record name Ethanone, 2-amino-1-(4-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5467-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 2-amino-4'-bromo-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride
Reactant of Route 5
2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride

Citations

For This Compound
3
Citations
VR Narreddula, BI McKinnon, SJP Marlton… - Analyst, 2021 - pubs.rsc.org
Ultraviolet-photodissociation (UVPD) mass spectrometry is an emerging analytical tool for structural elucidation of biomolecules including lipids. Gas phase UVPD of ionised fatty acids (…
Number of citations: 21 pubs.rsc.org
VR Narreddula - 2020 - eprints.qut.edu.au
This project was a step forward in 'developing next-generation derivatization reagents for photodissociation mass spectrometry', an emerging mass spectrometry activation method for …
Number of citations: 2 eprints.qut.edu.au
WD Pfeiffer, H Dollinger, P Langer - Phosphorus, Sulfur, and …, 2009 - Taylor & Francis
5-Thioxo-4,6,8,9,10,11-hexahydro-benzo[b]thiopheno[2,3-d]-1,2,4-triazolo[1,5-c]pyrimidines and related compounds were prepared based on cyclizations of 2-isothiocyanato-3-cyano-4,…
Number of citations: 6 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.